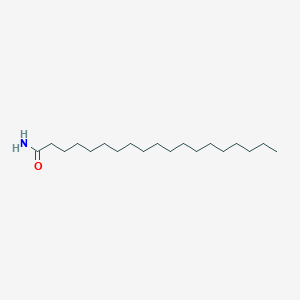

Nonadecanamide

Beschreibung

Historical Perspectives and Initial Discovery of Nonadecanamide

The formal study of primary fatty acid amides (PFAMs) as a distinct class of biologically occurring molecules is a relatively recent development. While related compounds like ceramides (B1148491) have been known for over a century, the first identification of PFAMs from a biological source occurred in 1989. nih.gov The synthesis of specific amides, including this compound, can be achieved through established chemical methods. One common laboratory method is the direct amidation of its corresponding carboxylic acid, nonadecanoic acid, with ammonia. ontosight.ai Another method involves the dehydration of this compound to produce nonadecanenitrile. ontosight.ai

Hydrothermal pyrolysis experiments have also demonstrated that heating nonadecanoic acid with ammonium (B1175870) bicarbonate can yield this compound, suggesting potential pathways for its formation under certain environmental conditions. researchgate.net The first documented instances of this compound as a naturally occurring compound emerged from detailed chemical analyses of various organisms, rather than a single celebrated discovery event. Its CAS registry number is 58185-32-3. nih.gov

Current Understanding of this compound's Biological Significance

Modern analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have enabled the identification of this compound in a wide array of organisms, pointing to its diverse biological importance.

In Fungi and Bacteria: A significant discovery was the identification of this compound in nematode-trapping fungi (NTF), such as Arthrobotrys oligospora. nih.gov Studies have shown that the production of this compound is significantly increased when these fungi switch from a saprophytic (decomposing) to a predatory lifestyle, suggesting a role in the complex chemical signaling involved in capturing and consuming nematodes. nih.gov The compound has also been identified in Trichoderma species, which are known for their biocontrol capabilities. nih.gov Furthermore, this compound has been detected in bacteria, including Bacillus sp. isolated from wild honey and Sphingobacterium thalpophilum, an endophyte with antifungal properties. frontiersin.orgacs.org

In Marine Organisms: this compound has been isolated from marine invertebrates. For instance, it was identified as a chemical constituent of the Red Sea soft coral Sinularia candidula. Research has suggested that compounds isolated from this soft coral, including this compound, exhibit antiviral activity.

In Plants and Insects: The compound is also present in the plant kingdom. It has been identified in supercritical-CO2 extracts of Cinnamomum tamala leaves and in extracts from Cannabis sativa seeds. core.ac.uk In the insect world, this compound was found in the mucous layer of Galleria mellonella (greater wax moth) eggs, where it is believed to contribute to the eggs' antibacterial defenses. researchgate.netmdpi.com

In Vertebrates: this compound has been detected in the generation gland secretions of the sungazer lizard, Cordylus giganteus, marking the first identification of long-chain aliphatic amides in lizard glandular material. Its presence in these secretions hints at a potential role as a semiochemical, a chemical involved in communication.

The recurring identification of this compound in contexts related to defense and interaction suggests a primary biological significance as an antimicrobial or signaling molecule. Studies have noted its potential antibacterial and antifungal properties in various contexts.

Rationale and Scope of Advanced Research on this compound

The widespread occurrence of this compound across different biological kingdoms and its association with significant biological activities provide a strong rationale for advanced research. The primary drivers for future studies are its potential applications in medicine and agriculture, as well as its role in fundamental ecological processes.

Drug Discovery and Therapeutic Potential: The observed antimicrobial and antiviral activities of this compound and extracts containing it make it a subject of interest for developing new therapeutic agents. The rise of multidrug-resistant pathogens necessitates the search for novel anti-infective compounds, and natural products like this compound are a promising source. mdpi.com In silico studies, which use computer simulations for molecular docking, are being employed to predict the binding affinity of this compound to microbial protein targets, helping to screen its potential as an antibacterial lead compound.

Ecological and Biocontrol Applications: Understanding the role of this compound in the predatory activity of nematode-trapping fungi could lead to new strategies for biological pest control in agriculture. nih.gov By elucidating the chemical mechanisms these fungi use to trap and kill nematodes, it may be possible to enhance their efficacy as natural pesticides. Metabolomics studies are a key component of this research, allowing scientists to analyze the full profile of metabolites, including this compound, produced during these ecological interactions. nih.gov

Elucidating Biological Pathways: Advanced research aims to clarify the precise biosynthetic and metabolic pathways of this compound in different organisms. While it is known to be a primary fatty acid amide, the specific enzymes and regulatory mechanisms controlling its production and degradation are not fully understood in most systems. oatext.comnih.gov Identifying these pathways is crucial for manipulating its production for biotechnological purposes and for fully understanding its signaling functions. Future studies will likely involve a combination of metabolomics, genomics, and proteomics to build a comprehensive picture of this compound's role in the broader "fatty acid amidome".

Eigenschaften

IUPAC Name |

nonadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H2,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWDRKVPQQKKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338230 | |

| Record name | Nonadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58185-32-3 | |

| Record name | Nonadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58185-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Origins of Nonadecanamide

Fungal Production and Ecological Roles

Recent metabolomic studies have highlighted the significant role of Nonadecanamide in the life cycle of certain fungi, particularly those with predatory capabilities.

Identification of this compound in Nematode-Trapping Fungi (Arthrobotrys spp.)

This compound has been identified as a metabolite produced by nematode-trapping fungi (NTF) of the genus Arthrobotrys. nih.govnih.govmdpi.com Specifically, studies have detected this compound in species such as Arthrobotrys musiformis, Arthrobotrys oligospora, and Arthrobotrys thaumasia. nih.gov These fungi are known for their carnivorous ability to form specialized traps to capture and consume nematodes. nih.gov The identification of this compound was achieved through comprehensive liquid chromatography-mass spectrometry (LC-MS) based metabolomics studies. nih.govnih.gov These analyses revealed that Arthrobotrys species produce thousands of metabolites, with this compound being one of the compounds identified from the diverse chemical families, which also include peptides, siderophores, and fatty alcohols. nih.govnih.gov

Dynamic Accumulation of this compound During Predator-Prey Interactions

A key finding is the significant increase in this compound production when these fungi switch from a saprophytic (feeding on dead organic matter) to a predatory lifestyle in the presence of nematodes. nih.govnih.gov Metabolomic analyses have shown that the chemical diversity of metabolites, including this compound, markedly increases during this transition. nih.govnih.gov Four specific fungal metabolites, including this compound, desferriferrichrome, linoleyl alcohol, and citicoline, were found to be significantly enriched during the predatory stage. nih.govnih.govmdpi.com This dynamic accumulation suggests that this compound, as part of the fatty acid amide class, may play a role in the biochemical mechanisms underlying the predator-prey interaction, potentially involving signal transduction or the formation of trapping devices. nih.gov

Biosynthetic Pathways and Metabolic Linkages in Fungal Systems

The biosynthesis of this compound in Arthrobotrys is linked to broader metabolic shifts that occur during the transition to a predatory state. The enrichment of fatty acid amides like this compound, along with other compounds such as linoleyl alcohol and citicoline, points towards an upregulation of cell signaling molecules and the biosynthesis of cell membranes. nih.gov It is speculated that these metabolic changes are integral to the formation of the complex trapping structures. nih.gov Fatty acid amides are known to be involved in signal transduction in other biological systems, and their increased production in these fungi during predation supports the hypothesis of their involvement in the signaling pathways that trigger and sustain the predatory response. nih.gov

Plant-Derived this compound: Distribution and Phytochemical Context

This compound is not exclusive to the fungal kingdom and has also been identified in at least two distinct plant species, where it exists within a complex mixture of other phytochemicals.

Presence in Cannabis sativa L. Seeds

Chemical profiling of Moroccan Cannabis sativa L. seeds has revealed the presence of this compound. mdpi.comresearchgate.net Using gas chromatography-mass spectrometry (GC-MS-MS), researchers identified this compound as one of 24 volatile compounds in the seed extracts. mdpi.com This discovery was part of a broader investigation into the genetic and chemical diversity of local cannabis landraces. mdpi.com The seeds of Cannabis sativa are known to contain a variety of compounds, including fatty acids, which are recognized for their nutritional value. nih.gov

Detection in Cinnamomum tamala Leaves

This compound has also been detected in the leaves of Cinnamomum tamala, commonly known as the Indian bay leaf. preprints.orgnih.gov An analysis of supercritical CO2 extracts of the leaves using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MSE) identified a total of 166 compounds. preprints.org Among these were 27 fatty acid amides, including this compound. preprints.org Cinnamomum tamala leaves are widely used as a spice and in traditional medicine, and are known to contain a rich array of bioactive compounds. nih.govnih.gov

Identification in Osteospermum moniliferum Leaf Extracts

This compound has been identified as a constituent of the leaf extracts of Osteospermum moniliferum, commonly known as tickberry. In a study analyzing the chemical composition of this plant, chloroform (B151607) extracts of the leaves revealed the presence of this compound at a concentration of 4.26%. aloki.hu This identification was made through gas chromatography-mass spectroscopy (GC-MS) analysis. aloki.hu The study highlighted that this was the first report on the phytochemical constituents of this particular species, indicating the potential for further investigation into its bioactive compounds. aloki.hu

Occurrence in Other Medicinal Plants

Beyond Osteospermum moniliferum, this compound has been detected in several other plants with histories of medicinal use.

Moringa oleifera : This versatile plant, known for its nutritional and medicinal properties, has been found to contain this compound. biorxiv.orgresearchgate.net Analysis of the ethanolic extract of Moringa oleifera seeds using GC-MS identified this compound among a host of other bioactive compounds. biorxiv.orgresearchgate.net

Momordica charantia : Commonly known as bitter melon, the leaves and stems of this plant have been shown to contain this compound. researchgate.netresearchgate.net GC-MS analysis of the essential oil from the leaves identified this compound, constituting 2.3% of the oil. researchgate.net This was noted as a first-time report for this compound within the Cucurbitaceae family. researchgate.net

Lepidium sativum : Also known as garden cress, the seed oil of this plant is another source of this compound. nih.gov Phytochemical profiling of Lepidium sativum has revealed the presence of a variety of fatty acids and their derivatives, including this compound. nih.gov

Chukrasia velutina : The leaves of this medicinal plant, used in traditional medicine in several Asian countries, have been found to contain this compound. researchgate.netmdpi.com A GC-MS analysis of the methanolic extract of the leaves identified fifty-seven phytochemical compounds, with this compound being one of them. mdpi.com

Microbial and Marine Invertebrate Sources

This compound as a Metabolite of Pseudomonas aeruginosa

The bacterium Pseudomonas aeruginosa is capable of producing this compound as a secondary metabolite. cmro.inafjbs.com GC-MS analysis of the methanolic extract of P. aeruginosa confirmed the presence of this compound along with other bioactive compounds. cmro.in Research has also highlighted that endophytic Pseudomonas species, such as those found in Hultholia mimosoides, produce compounds like this compound that exhibit antibacterial properties. biotech-asia.org

Isolation from Marine Soft Coral (Sinularia candidula)

The marine environment, particularly soft corals, has proven to be a rich source of novel chemical compounds. This compound has been isolated from the Red Sea soft coral Sinularia candidula. researchgate.net Specifically, a derivative, (R)-2′-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxypentacosan-2-yl] this compound, was identified. researchgate.net This discovery underscores the chemical diversity found within marine organisms. nih.gov

Production by Sphingobacterium thalpophilum

The bacterium Sphingobacterium thalpophilum has been identified as a producer of this compound. nih.govfrontiersin.org In a study investigating the antagonistic properties of S. thalpophilum against a fungal pathogen, metabolic profiling using GC-MS revealed that this compound was one of the compounds produced by the bacterium. nih.govfrontiersin.org

Endogenous Production and Physiological Presence in Vertebrates (e.g., Aves)

This compound has also been detected as an endogenous compound in vertebrates, specifically in birds (Aves). researchgate.net It has been identified in the uropygial gland secretions of certain bird species. researchgate.netoup.com The chemical composition of these secretions can vary and is thought to play a role in chemical communication and other physiological functions. oup.com

Summary of Natural Sources

The following table summarizes the natural sources of this compound discussed in this article.

| Kingdom | Phylum/Division | Class | Order | Family | Genus | Species | Common Name | Part(s) |

| Plantae | Magnoliophyta | Magnoliopsida | Asterales | Asteraceae | Osteospermum | moniliferum | Tickberry | Leaf |

| Plantae | Magnoliophyta | Magnoliopsida | Brassicales | Moringaceae | Moringa | oleifera | Moringa | Seed |

| Plantae | Magnoliophyta | Magnoliopsida | Cucurbitales | Cucurbitaceae | Momordica | charantia | Bitter Melon | Leaf, Stem |

| Plantae | Magnoliophyta | Magnoliopsida | Brassicales | Brassicaceae | Lepidium | sativum | Garden Cress | Seed |

| Plantae | Magnoliophyta | Magnoliopsida | Sapindales | Meliaceae | Chukrasia | velutina | Chikrassy | Leaf |

| Bacteria | Pseudomonadota | Gammaproteobacteria | Pseudomonadales | Pseudomonadaceae | Pseudomonas | aeruginosa | - | - |

| Bacteria | Bacteroidota | Sphingobacteriia | Sphingobacteriales | Sphingobacteriaceae | Sphingobacterium | thalpophilum | - | - |

| Animalia | Cnidaria | Anthozoa | Alcyonacea | Alcyoniidae | Sinularia | candidula | Soft Coral | - |

| Animalia | Chordata | Aves | - | - | - | - | Birds | Uropygial Gland Secretion |

Biological Activities and Molecular Mechanisms of Nonadecanamide

Anti-inflammatory Mechanisms

Nonadecanamide, a member of the fatty acid amide family, has been identified as a compound with notable anti-inflammatory properties. mdpi.comresearchgate.netaloki.hu Its mechanisms of action involve the modulation of specific signaling pathways and cellular targets integral to the inflammatory response.

This compound's Role in Modulating Inflammatory Pathways

Research indicates that the anti-inflammatory effects of this compound and related fatty acid amides are linked to their ability to influence key inflammatory cascades. preprints.org One predicted mechanism involves the inhibition of cyclic AMP phosphodiesterase. website-files.com By inhibiting this enzyme, intracellular levels of cyclic AMP (cAMP) can increase, which is often associated with the downregulation of inflammatory responses.

Another significant pathway modulated by this compound is the suppression of Vascular Cell Adhesion Molecule 1 (VCAM-1) expression. website-files.com VCAM-1 is crucial for the adhesion and transmigration of leukocytes to sites of inflammation. By downregulating its expression, this compound can interfere with the recruitment of immune cells, thereby mitigating the inflammatory process. The broader family of fatty acid amides is known to regulate lipid metabolism and inflammation, suggesting a multi-faceted interaction with these biological systems. preprints.org

Cellular and Molecular Targets of Anti-inflammatory Action

The anti-inflammatory action of this compound is directed at specific cellular and molecular components. Key molecular targets include selectins, which are cell adhesion molecules involved in the initial stages of leukocyte tethering to the endothelium. website-files.com By acting as a selectin antagonist, this compound can further hinder the migration of immune cells to inflamed tissues. website-files.com

Studies on various extracts containing this compound have demonstrated anti-inflammatory effects in vitro, suggesting its potential to modulate inflammatory responses in neural tissues and other areas. nih.govsemanticscholar.org While direct enzymatic targets are still under full investigation, the mechanisms of other anti-inflammatory compounds often involve the inhibition of enzymes like cyclooxygenase (COX), which are responsible for the synthesis of pro-inflammatory prostaglandins. youtube.com The activity of this compound may involve similar or related enzymatic inhibition.

Molecular Targets of this compound's Anti-inflammatory Action

| Molecular Target | Predicted Mechanism of Action | Reference |

|---|---|---|

| Cyclic AMP Phosphodiesterase | Inhibition, leading to increased intracellular cAMP and reduced inflammation. | website-files.com |

| Vascular Cell Adhesion Molecule 1 (VCAM-1) | Suppression of expression, reducing leukocyte adhesion. | website-files.com |

| Selectins | Antagonism, hindering the initial stages of immune cell recruitment. | website-files.com |

Effects on Cytokine Production and Inflammatory Mediators

The modulation of inflammatory pathways by this compound ultimately affects the production of cytokines and other inflammatory mediators. Related long-chain fatty acid compounds have been reported to reduce the production of pro-inflammatory cytokines. google.com The engagement of receptors like Toll-like Receptors (TLRs) on immune cells typically leads to a cascade of events culminating in the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-12, IL-18). google.com By interfering with upstream signaling pathways, this compound may reduce the biosynthesis of these key pro-inflammatory molecules. website-files.com This reduction in inflammatory mediators is a cornerstone of its therapeutic potential in inflammatory conditions.

Neurological and Central Nervous System Effects

Beyond its anti-inflammatory role, this compound exhibits significant activity within the central nervous system, particularly in the regulation of sleep and its interaction with neurotransmitter systems.

Association with Sleep Regulation

This compound is one of several fatty acid amides that have been associated with the regulation of sleep. mdpi.comresearchgate.net This connection is supported by studies on its broader chemical family, where compounds like oleamide (B13806) are well-documented for their sleep-inducing (hypnotic) effects. preprints.org Research on plant extracts containing this compound has shown sedative properties in animal models, further strengthening its link to sleep and sedation. researchgate.netmdpi.comnih.gov The molecule's role as a signaling lipid within the central nervous system likely underlies this physiological effect.

Potential Interactions with Neurotransmitter Systems

The neurological effects of this compound appear to be mediated through its interaction with various neurotransmitter systems. One proposed mechanism is the inhibition of monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters such as serotonin (B10506) and dopamine. website-files.com By inhibiting MAO, this compound could prolong the action of these mood-influencing neurotransmitters in the brain. website-files.com

Furthermore, some research suggests that compounds in its class can stimulate the release of serotonin (5-hydroxytryptamine), a key regulator of mood, sleep, and appetite. website-files.com In silico studies and research on related compounds also point towards a potential to regulate the release of various neurotransmitters, which could explain the observed anxiolytic and sedative effects in preclinical studies. researchgate.netmdpi.com Additionally, a derivative of this compound has been shown to possess anticholinesterase activity, indicating a possible interaction with the cholinergic system by inhibiting the breakdown of the neurotransmitter acetylcholine. researchgate.net

Neurological Mechanisms of this compound

| Neurological Effect | Potential Mechanism | Reference |

|---|---|---|

| Sleep Regulation | Acts as a signaling lipid; sedative effects observed in preclinical models. | mdpi.comresearchgate.netpreprints.orgnih.gov |

| Neurotransmitter Modulation | Inhibition of Monoamine Oxidase (MAO). | website-files.com |

| Neurotransmitter Modulation | Stimulation of Serotonin release. | website-files.com |

| Neurotransmitter Modulation | Inhibition of Acetylcholinesterase (by a derivative). | researchgate.net |

Antimicrobial and Antifungal Properties

This compound has been identified as a component in various extracts exhibiting antimicrobial and antifungal effects. Research suggests that it contributes to the defense mechanisms of the organisms from which it is isolated.

This compound has been reported as a constituent in extracts demonstrating activity against a range of both Gram-positive and Gram-negative bacteria. For instance, extracts from the mucous layer of Galleria mellonella (greater wax moth) eggs, which contain this compound, have shown notable antibacterial effects. acs.org When the larvae were exposed to Gram-positive bacterial antigens, the resulting egg extracts exhibited significantly enhanced broad-spectrum antibacterial activity against multidrug-resistant bacterial strains. acs.org

Similarly, endophytic bacteria isolated from medicinal plants, such as Hultholia mimosoides, produce metabolites that include this compound. biotech-asia.org Crude extracts from these endophytes have displayed significant antimicrobial activity against various pathogens. biotech-asia.org For example, some extracts containing this compound and other compounds have shown inhibition zones of up to 15.28 mm against E. coli. biotech-asia.org

The following table summarizes the antibacterial activity of extracts containing this compound against various bacterial strains:

Table 1: Antibacterial Activity of Extracts Containing this compound

| Bacterial Strain | Source of Extract | Observed Effect |

| Staphylococcus aureus ATCC 700699 | G. mellonella egg extract | 79% growth inhibition |

| Staphylococcus aureus ATCC 43300 | G. mellonella egg extract | 54% growth inhibition |

| Klebsiella pneumoniae ATCC 1705 | G. mellonella egg extract | 36% growth inhibition |

| Escherichia coli | Endophytic bacteria from H. mimosoides | Inhibition zone up to 15.28 mm |

In addition to its antibacterial properties, this compound is associated with antifungal activity. It has been detected in various natural sources known to inhibit fungal growth. researchgate.netspringermedizin.de For example, Bacillus rugosus strains isolated from wild honey, which produce this compound among other metabolites, have demonstrated the ability to inhibit the growth of both human and plant pathogenic fungi. springermedizin.de These bacterial isolates showed a significant inhibition zone against the human pathogen Candida albicans and were also effective against several plant pathogens. springermedizin.de

The table below details some of the specific antifungal activities observed in sources containing this compound:

Table 2: Antifungal Activity of Sources Containing this compound

| Fungal Species | Source of Compound | Observed Effect |

| Candida albicans | Bacillus rugosus from wild honey | 21 mm inhibition zone |

| Fusarium oxysporum | Bacillus rugosus from wild honey | Inhibition of growth |

| Neurospora crassa | Bacillus rugosus from wild honey | Inhibition of growth |

| Botrytis cinerea | Bacillus rugosus from wild honey | Inhibition of growth |

Staphylococcus aureus is a pathogen that produces a variety of virulence factors, including toxins, to establish infections. nih.gov Strategies to combat bacterial infections are increasingly focusing on anti-virulence therapies, which aim to neutralize these toxins without killing the bacteria, thereby reducing the pressure for antibiotic resistance. nih.gov Key toxins produced by S. aureus include α-hemolysin, Panton-Valentine Leukocidin (PVL), and Toxic Shock Syndrome Toxin-1 (TSST-1). jpionline.org

In silico studies have been conducted to screen for compounds that could potentially inhibit these toxin proteins. Molecular docking simulations have identified this compound as a compound with potential binding affinity to these virulent receptors of S. aureus. jpionline.org Specifically, this compound showed binding affinity scores of -4.0, -3.6, and -4.1 (in kcal/mol) for α-hemolysin, TSST-1, and PVL, respectively. jpionline.org While these computational findings suggest a potential mechanism of action, further in vitro and in vivo studies are required to validate these interactions and understand the precise mechanism by which this compound may inhibit the function of these bacterial toxins.

Antifungal Activity and Inhibition of Fungal Growth

Antioxidant Capacity and Mechanisms

This compound has been identified in plant and microbial extracts that exhibit antioxidant properties. This capacity is crucial for mitigating the cellular damage caused by oxidative stress.

Extracts containing this compound have demonstrated the ability to scavenge free radicals. For example, chloroform (B151607) extracts of the leaves of Osteospermum moniliferum, which contain this compound (4.26%), possess phytochemicals like phenols and flavonoids that are known for their antioxidant properties and their ability to protect against the damaging effects of free radicals. biotech-asia.org The presence of such compounds in extracts suggests a potential role in mitigating oxidative stress. biotech-asia.orgresearchgate.net

The antioxidant defense system is vital for suppressing or repairing the negative effects caused by free radicals. researchgate.net The identification of this compound in extracts with demonstrated radical-scavenging potential points towards its possible contribution to these protective effects. biotech-asia.org

The body's cellular antioxidant defense system includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which play a crucial role in neutralizing reactive oxygen species (ROS). xiahepublishing.comeurekalert.org Certain bioactive compounds can enhance the efficacy of this system by modulating the expression or activity of these enzymes. xiahepublishing.com

Radical Scavenging and Oxidative Stress Mitigation

Receptor Interactions and Signaling Pathways

This compound is a fatty acid amide that has been identified in plants, including Cannabis sativa seeds. researchgate.netnih.gov Its structural similarity to endocannabinoids, such as anandamide, suggests potential interactions with cannabinoid receptors. nih.gov The endocannabinoid system, which includes the CB1 and CB2 receptors, is a crucial modulator of various physiological processes. nih.govyoutube.com CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly expressed in the immune system. nih.govyoutube.com

While direct, high-affinity binding of this compound to CB1 and CB2 receptors has not been extensively documented in publicly available research, its presence in Cannabis and its classification as a fatty acid amide point towards a potential role in modulating the endocannabinoid system. researchgate.netnih.gov Fatty acid amides can influence the levels of endogenous cannabinoids by competing for the same metabolic enzymes, thereby indirectly affecting cannabinoid receptor signaling. nih.gov The interaction of various ligands with cannabinoid receptors can result in a range of effects, from potent agonism to antagonism. For instance, the synthetic agonist HU-210 exhibits very high affinity for both CB1 and CB2 receptors, while other compounds show selectivity for one receptor over the other. lumirlab.comnih.gov The activity of these ligands is often assessed through binding assays and their ability to modulate adenylyl cyclase activity. lumirlab.com

Table 1: Comparative Binding Affinities (Ki) of Various Ligands at Cannabinoid Receptors

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Source |

| 11-hydroxy-CBN | 38 ± 7.2 | 26.6 ± 5.5 | lumirlab.com |

| DMH homolog of 11-hydroxycannabinol | 0.1 ± 0.05 | 0.2 ± 0.04 | lumirlab.com |

| Δ9-THC | Low nanomolar range | Low nanomolar range | nih.gov |

| Cannabidiol (CBD) | Micromolar range | Micromolar range | nih.gov |

This table showcases the binding affinities of various known cannabinoids to provide context for potential ligand-receptor interactions. Data for this compound is not currently available in this format.

This compound, as a fatty acid amide, is implicated in the modulation of lipid signaling pathways. nih.gov A key enzyme in this context is Fatty Acid Amide Hydrolase (FAAH), an integral membrane protein responsible for the hydrolysis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide. nih.govnih.gov By breaking down these signaling lipids, FAAH terminates their action. nih.gov

Inhibition of FAAH leads to an increase in the levels of various fatty acid amides, which can enhance endocannabinoid tone and influence pathways regulated by these molecules. nih.gov This suggests that this compound could potentially act as a substrate or inhibitor for FAAH or other enzymes involved in lipid metabolism, thereby influencing the concentrations and activities of other bioactive lipids. This modulation of lipid signaling is a critical aspect of cellular communication, affecting processes like inflammation and cell growth. nih.govnih.gov For example, studies have shown that nematode-trapping fungi upregulate the production of this compound during their predatory stage, suggesting a role in signal transduction and cell membrane biosynthesis. nih.govresearchgate.net

Beyond the cannabinoid system, fatty acid amides and related lipids are known to interact with other receptor types, including nuclear receptors and GABA A receptors. While direct evidence for this compound's interaction with these specific receptors is still emerging, related compounds have shown such activity. For instance, some ceramides (B1148491), which share structural similarities with fatty acid amides, have been shown to modulate GABA A receptors. researchgate.net In silico studies have suggested that certain ceramides can bind to the benzodiazepine (B76468) site of the GABA A receptor. researchgate.net

GABA A receptors are ligand-gated ion channels crucial for mediating fast synaptic inhibition in the brain. nih.gov The diversity of their subunits allows for a multitude of receptor subtypes with distinct pharmacological properties. nih.gov Various drugs, including benzodiazepines and barbiturates, target these receptors to produce sedative and anxiolytic effects. nih.govnih.gov Given the structural characteristics of this compound, it is plausible that it could interact with hydrophobic pockets within the transmembrane domains of receptors like the GABA A receptor, similar to how other lipid-like molecules do. nih.gov Furthermore, some phytocompounds have been shown to interact with the human serotonin receptor and potassium channel receptors in silico. mdpi.comresearchgate.net

As a lipid molecule, this compound is expected to play a role in the structure and function of cellular membranes. smolecule.com Sphingolipids and other fatty acid derivatives are integral components of the cell membrane, contributing to its fluidity and integrity. smolecule.com Alterations in membrane composition can have profound effects on signal transduction pathways. nih.gov

Studies on other long-chain fatty acid amides and related compounds have demonstrated their ability to affect cell membrane properties. For example, some natural compounds can disrupt the bacterial cell wall membrane, leading to a loss of cellular integrity and ultimately cell death. mdpi.comnih.gov This disruption can occur through the interruption of metabolic activities and alteration of membrane permeability. mdpi.com In the context of fungi, the upregulation of this compound during the predatory stage of nematode-trapping fungi is associated with the biosynthesis of cell membranes and an increase in signal transduction. nih.govresearchgate.net This suggests that this compound may be involved in the structural remodeling of the cell membrane to facilitate processes like trap formation. researchgate.net The interaction of such lipids with the membrane can influence the function of membrane-bound proteins, including receptors and enzymes, thereby impacting downstream signaling cascades. smolecule.com

Advanced Methodologies for Nonadecanamide Research and Analysis

Mass Spectrometry-Based Metabolomics for Comprehensive Profiling

Metabolomics, the large-scale study of small molecules or metabolites within cells, biofluids, tissues, or organisms, provides a functional readout of the physiological state. Mass spectrometry (MS)-based metabolomics has become a cornerstone for both broad and specific analysis of compounds like Nonadecanamide.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound research, both untargeted and targeted LC-MS approaches are employed. mdpi.comnih.govnih.gov

Untargeted Metabolomics: This approach aims to capture a global snapshot of all detectable metabolites in a sample. nih.govyoutube.comscidb.cn In a study on nematode-trapping fungi, untargeted LC-MS metabolomics was used to analyze the chemical diversity of metabolites produced during predator-prey interactions. mdpi.comnih.gov This comprehensive analysis revealed that the production of various metabolites, including fatty acid amides like this compound, significantly increased when the fungi switched to a predatory stage. mdpi.commdpi.com The methodology often involves a data-dependent acquisition (DDA) method, where a full MS1 spectrum is acquired, followed by MS2 acquisitions of the most intense ions. nih.gov This allows for the broad profiling and subsequent identification of numerous compounds without prior selection.

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the quantitative measurement of a specific, predefined set of metabolites. This approach offers higher sensitivity and specificity for the compounds of interest. While general metabolomics studies provide the foundation, targeted analyses would be the subsequent step to quantify the exact levels of this compound in different biological states or in response to specific stimuli.

A study investigating the interaction between nematode-trapping fungi and nematodes utilized untargeted liquid-chromatography tandem mass spectrometry (LC-MS/MS) to identify specialized metabolites. nih.gov This approach led to the identification of four fungal metabolites, including this compound, that were significantly enriched in the predatory stage. mdpi.comnih.govmdpi.comsemanticscholar.org

Molecular networking is a computational strategy that organizes tandem mass spectrometry (MS/MS) data based on spectral similarity. It creates visual networks where nodes represent individual molecules and edges connect molecules with similar fragmentation patterns, suggesting structural similarity. This approach has been instrumental in the annotation of this compound and related fatty acid amides. mdpi.comnih.gov

In the study of nematode-trapping fungi, the Global Natural Product Social Molecular Networking (GNPS) platform was used to process the vast LC-MS/MS dataset. mdpi.comnih.govsemanticscholar.org This analysis visualized the metabolic diversity and highlighted clusters of related compounds. mdpi.com A node with an m/z of 298.310 was identified as this compound through its MS/MS fragmentation pattern and comparison to spectral libraries. mdpi.com This technique not only facilitates the identification of known compounds like this compound but also helps in the putative identification of novel, structurally related metabolites within the same molecular family. mdpi.comresearchgate.net

Untargeted and Targeted LC-MS Metabolomics Approaches

High-Resolution Chromatographic Techniques for Separation and Identification

The accurate identification and quantification of this compound, especially in complex mixtures, rely on high-resolution chromatographic separation coupled with sensitive mass spectrometric detection.

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. cmro.in It involves separating components of a sample in the gas phase followed by their detection and identification by mass spectrometry. springermedizin.de GC-MS has been successfully used to identify this compound in various extracts. cmro.inspringermedizin.de

For instance, a GC-MS analysis of an alkaloid-rich fraction of Zanthoxylum zanthoxyloides leaf identified this compound as one of the constituents. researchgate.net Similarly, it was detected in extracts from Bacillus species isolated from wild honey. springermedizin.de The technique typically involves setting specific injector and detector temperatures, along with a programmed oven temperature ramp, to ensure efficient separation. springermedizin.de The resulting mass spectra can be compared against established libraries like the NIST database for confident identification. researchgate.netnih.gov

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Column | Capillary column (e.g., 30 m, 0.25 mm, 0.25 µm) |

| Injector Temperature | 280 °C |

| Detector Temperature | 300 °C |

| Oven Temperature Program | Initial 80°C for 1 min, then ramp to 300°C at 20°C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50-650 m/z |

Note: These are example parameters and may vary based on the specific instrument and application. springermedizin.de

For non-volatile compounds and complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique provides high sensitivity and selectivity, making it ideal for detecting and quantifying low-abundance metabolites like this compound. nih.govnih.gov

In a comprehensive metabolomics study of nematode-trapping fungi, LC-MS/MS was used to analyze both organic and aqueous extracts. mdpi.comnih.govnih.gov The use of a Q Exactive Plus mass spectrometer coupled with an ultra-high-performance liquid chromatography system allowed for high-resolution separation and accurate mass measurements. nih.gov The identification of this compound was validated by comparing its LC-MS/MS data with that of a chemical standard. mdpi.comsemanticscholar.org This validation step is crucial for confirming the identity of compounds in complex samples.

Ultra-performance liquid chromatography (UPLC) utilizes smaller particle-sized columns to achieve higher resolution, speed, and sensitivity compared to traditional HPLC. When coupled with a quadrupole time-of-flight (QTOF) mass spectrometer, it becomes a powerful tool for identifying and characterizing compounds in complex mixtures. unizar.esacs.org The MSE (Mass Spectrometry with Elevated Energy) mode allows for the simultaneous acquisition of both precursor ion and fragment ion data from a single analysis, providing comprehensive structural information. unizar.esmdpi.com

This technique has been applied to the challenging task of identifying non-intentionally added substances (NIAS) migrating from food contact materials, such as ethylene-vinyl acetate (B1210297) corks. unizar.esnih.govresearchgate.net In such studies, UPLC-QTOF-MSE has been instrumental in identifying breakdown products, including amides like this compound. nih.gov The high mass accuracy of the QTOF analyzer is critical for determining the elemental composition of unknown compounds, while the MSE data provides the fragmentation pattern necessary for structural elucidation. researchgate.netresearchgate.netnih.gov

Table 2: UPLC-QTOF-MSE Parameters for Comprehensive Analysis

| Parameter | Setting |

|---|---|

| UPLC System | |

| Column | Acquity UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm) |

| Mobile Phase | Gradient of water and methanol (B129727) with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| QTOF-MS System | |

| Ionization Source | Electrospray Ionization (ESI) |

| Acquisition Mode | MSE (Low and High Collision Energy) |

| Mass Range | 50-1200 Da |

| Capillary Voltage | 2.5 kV |

Note: These are example parameters and may vary based on the specific instrument and application. acs.org

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry with Elevated Energy (UPLC-QTOF-MSE)

Computational Approaches and In Silico Modeling

Computational methods are indispensable in modern this compound research, providing predictive insights into its biological activities and pharmacokinetic profile without the need for extensive initial laboratory work.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to forecast the binding affinity of ligands, such as this compound, to the active sites of biological receptors like proteins and enzymes. mdpi.commdpi.com

In several in silico studies, this compound has been docked against various receptors to explore its potential pharmacological effects. For instance, in a study analyzing the phytochemicals from Chukrasia velutina leaves, this compound was docked against the human serotonin (B10506) receptor, potassium channel receptor, and the GABAa receptor to assess its potential antidepressant, anxiolytic, and sedative activities, respectively. mdpi.com Another study investigated the binding affinity of this compound against toxin proteins from Staphylococcus aureus, including α-hemolysin, Toxic Shock Syndrome Toxin-1 (TSST-1), and Panton-Valentine Leukocidin (PVL), to evaluate its potential antibacterial activity. jpionline.org Similarly, its potential antioxidant activity was assessed by docking it against NAD(P)H Oxidase. mdpi.com

The results of these studies are typically reported as a docking score (in kcal/mol), where a more negative value indicates a stronger predicted binding affinity. mdpi.com

Table 1: Molecular Docking Studies of this compound with Various Receptors

| Target Receptor | PDB ID | Predicted Activity | Docking Score (kcal/mol) | Source(s) |

|---|---|---|---|---|

| Human Serotonin Receptor | 5I6X | Antidepressant | -4.439 | mdpi.com |

| Potassium Channel Receptor | 4UUJ | Anxiolytic | -4.89 | mdpi.com |

| Human GABAa Receptor | 4COF | Sedative | -4.956 | mdpi.com |

| α-hemolysin | 7ahl | Antibacterial | -4.0 | jpionline.org |

| Toxic Shock Syndrome Toxin-1 (TSST-1) | 1qil | Antibacterial | -3.6 | jpionline.org |

| Panton-Valentine Leukocidin (PVL) | 1pvl | Antibacterial | -4.1 | jpionline.org |

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. Computationally, this is often achieved by comparing the docking scores and binding interactions of a series of structurally related compounds against a specific biological target. mdpi.com

While dedicated SAR studies focusing on a library of this compound analogs are not widely published, the principles of computational SAR are evident in phytochemical screening studies. mdpi.com In such research, dozens of compounds identified from a natural source, including this compound and other fatty acid amides like oleamide (B13806), are docked against the same receptor. mdpi.commdpi.com By comparing the docking scores, researchers can begin to elucidate which structural features—such as chain length, degree of unsaturation, or the presence of specific functional groups—contribute to or detract from the binding affinity for a given target. For example, comparing the docking scores of this compound with other identified compounds against a receptor provides initial SAR insights. mdpi.com This comparative analysis is a foundational step in computer-assisted drug design (CADD) and helps in identifying promising lead compounds for further development. mdpi.com

In silico pharmacokinetic modeling is used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. mdpi.com These predictions help to assess the potential "drug-likeness" of a molecule early in the research process. A common method involves using online tools like SwissADME to calculate physicochemical properties and evaluate them against established criteria, such as Lipinski's rule of five. mdpi.comresearchgate.net

Lipinski's rule states that for a compound to have good oral bioavailability, it should generally meet the following criteria: a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP (a measure of lipophilicity) value of less than 5. mdpi.com

Studies analyzing phytochemicals from sources like Chukrasia velutina and Lasia spinosa have subjected the identified compounds, including this compound, to this type of in silico analysis. mdpi.com In these analyses, this compound was found to adhere to Lipinski's rule, indicating that it possesses pharmacokinetic properties favorable for a potential drug candidate and is unlikely to have toxic impacts related to poor pharmacokinetics. mdpi.com This computational screening allows researchers to prioritize compounds that are more likely to be successfully developed. mdpi.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Oleamide |

| Cinnamyl alcohol |

| Diethyl mercaptal of d-mannose |

| dl-Allo-cystathionine |

| Germacrene D |

| cis-Muurola-3,5-diene |

| β-copaene |

| 1-Heptanol, 2,4-dimethyl-, (R,R)-(+)- |

| d-Mannitol, 1-decylsulfonyl- |

| Chlorozotocin |

| Sparsomycin |

| 9-Dodecen-1-ol, acetate, (Z)- |

| cis-7-Tetradecen-1-ol |

| 1,5-Hexadien-3-ol, trifluoroacetate |

| Phloroglucinol |

| Diazepam |

| 1,2,4-Benzenetriol |

| 3-Methyl-2-furoic acid |

| Sebacic acid, butyl 8-chlorooctyl ester |

| 13-Docosenamide (Z) |

| Cyclotetracosane |

| 1-Heneicosanol |

| 8-Methyl-6-nonenamide |

| Pentadecane, 2,6,10,14-tetramethyl- |

| Linoleamide |

| Tetracosanedioic acid |

| Ethyl alpha-d-glucopyranoside |

| Hexadecanoic acid, methyl ester |

| Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester |

| 13-Docosenamide, (Z)- |

| Fomepizole |

| Dactinomycin |

| Ledipasvir |

| Perfluorodecanoic acid (PFDA) |

Preclinical Investigations and Translational Potential of Nonadecanamide

In Vitro Biological Activity Assessments

In vitro studies provide the foundational evidence for the biological effects of a compound at the cellular and molecular level. For Nonadecanamide, these assessments have begun to delineate its potential as a bioactive agent.

Cell-Based Assays for Anti-inflammatory Effects

While direct studies on the anti-inflammatory effects of isolated this compound are not extensively documented, its identification in plant extracts with known anti-inflammatory properties suggests a potential role. For instance, this compound has been identified as a component in chloroform (B151607) leaf extracts of Osteospermum moniliferum. aloki.hu Extracts from plants containing such fatty acid amides are often evaluated for their ability to suppress inflammatory responses in cellular models, such as inhibiting the production of nitric oxide (NO) or pro-inflammatory cytokines like TNF-α and interleukins in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com However, specific data quantifying the direct effect of pure this compound in these assays remains to be fully elucidated.

Antimicrobial Efficacy in Microbial Culture Systems

The antimicrobial potential of this compound has been noted in several studies. It has been identified as a compound with both antibacterial and antifungal properties. biotech-asia.org In one study, this compound was among a group of compounds isolated from a marine-derived fungus, Aspergillus sp., that demonstrated selective antiviral activity against the H5N1 avian influenza strain, showing a 15.76% reduction in virus titer at very low concentrations (≤ 1 ng/ml). nih.gov

Another study focusing on endophytes from the medicinal plant Hultholia mimosoides pointed to the antimicrobial potential of extracts containing this compound. biotech-asia.org While specific Minimum Inhibitory Concentration (MIC) values for pure this compound are not always detailed, related compounds and extracts containing it have shown activity. biotech-asia.org The general methodology for such assessments involves micro broth dilution or agar (B569324) well diffusion to determine the lowest concentration of a substance that prevents visible growth of a microorganism. mdpi.comspringermedizin.denih.gov

Table 1: Antimicrobial and Antiviral Activity Associated with this compound

| Source Organism/Extract | Target Microbe | Assay Type | Findings | Citation |

|---|---|---|---|---|

| Aspergillus sp. (marine fungus) | H5N1 Avian Influenza | Plaque Inhibition | 15.76% reduction in virus titer | nih.gov |

| Endophytes from Hultholia mimosoides | E. coli | Well Diffusion | Extracts containing this compound showed inhibition zones | biotech-asia.org |

Antioxidant Assays in Cellular Models

This compound is often found in plant and natural extracts that exhibit antioxidant activity. aloki.hu The antioxidant potential of such extracts is commonly evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, or the FRAP (ferric reducing antioxidant power) assay. nih.govnih.govmdpi.comresearchgate.net These tests measure the capacity of a compound to neutralize free radicals or reduce oxidized ions, which are key processes in mitigating oxidative stress in cellular models.

While extracts from plants like Osteospermum moniliferum, which contain this compound, are noted for their phenolic compounds and associated antioxidant effects, the specific contribution of this compound to this activity is an area requiring more direct investigation. aloki.hu

Cytotoxicity Evaluations in Diverse Cell Lines

Cytotoxicity is a critical parameter assessed to understand a compound's potential as a therapeutic agent and its safety profile. These evaluations are typically performed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability. The results are often expressed as an IC50 value, the concentration of a substance required to inhibit the growth of 50% of a cell population.

In a study involving compounds isolated from a marine-derived fungus, this compound was part of a group tested for cytotoxicity against a panel of human cancer cell lines (HeLa, BEL-7402, HCT-116, A549) and a normal human cell line (HEK-293). nih.gov The compounds, including this compound, were found to have no significant cytotoxic effects, with IC50 values greater than 12 μg/ml, suggesting selective activity against microbial targets rather than human cells at similar concentrations. nih.gov Similarly, studies on extracts from Cannabis sativa seeds, which may contain various fatty acid amides, have been evaluated for cytotoxicity against lines like Vero cells, with low cytotoxicity generally observed for non-aqueous extracts. mdpi.com

Table 2: Cytotoxicity Profile of this compound

| Cell Lines Tested | Assay Type | Result (IC50) | Implication | Citation |

|---|---|---|---|---|

| HeLa, BEL-7402, HCT-116, A549, HEK-293 | Not specified | > 12 μg/ml | Low cytotoxicity, suggesting selectivity | nih.gov |

In Vivo Model Studies

Following promising in vitro results, compounds may be advanced to in vivo studies using animal models to understand their effects in a whole, living organism.

Assessment of this compound in Animal Models of Inflammation

Direct in vivo studies investigating the anti-inflammatory activity of isolated this compound are limited in the current scientific literature. However, the standard preclinical pipeline for evaluating potential anti-inflammatory agents involves well-established animal models. mdpi.com

A widely used model is the carrageenan-induced paw edema model in rats or mice. creative-bioarray.comnih.gov In this acute inflammation model, an inflammatory agent (carrageenan) is injected into the paw, causing measurable swelling (edema). frontiersin.org Test compounds are administered prior to the carrageenan challenge, and their efficacy is determined by measuring the reduction in paw volume over several hours. frontiersin.org This model is sensitive to inhibitors of prostaglandin (B15479496) synthesis, such as NSAIDs, and helps to elucidate the mechanisms of anti-inflammatory action. mdpi.comfrontiersin.org Although this compound has been identified in plant extracts with traditional anti-inflammatory uses, its efficacy in such in vivo models has yet to be specifically reported. aloki.husemanticscholar.org

Evaluation of Neurological and Sleep-Related Phenotypes in Organisms

This compound has been identified as a phytochemical constituent in plant extracts investigated for their effects on the central nervous system. In a study on the methanolic extract of Chukrasia velutina leaves (MECVL), researchers explored its potential neuropsychiatric effects, including anxiolytic, antidepressant, and sedative properties, using various rodent models. nih.gov The study reported that the extract demonstrated potential sedative effects.

To identify the bioactive compounds that might contribute to these effects, a gas chromatography-mass spectrometry (GC-MS) analysis was performed on the MECVL extract. This analysis revealed the presence of several phytochemicals, including this compound. nih.gov The identification of this compound in an extract with observed sedative properties suggests a potential, though not yet direct, link to neurological functions.

Table 1: Selected Phytochemicals Identified in Methanolic Extract of C. velutina Leaves (MECVL) by GC-MS Analysis Use the interactive controls to explore the data.

| Compound Name | Retention Time (RT) | Molecular Formula | Class |

|---|---|---|---|

| This compound | 59.00 | C19H39NO | Amines |

| Phytol | 39.85 | C20H40O | Alcohols |

| Neophytadiene | 38.35 | C20H38 | Alkenes |

| Squalene | 66.82 | C30H50 | Triterpenes |

Data sourced from a GC-MS analysis of C. velutina leaf extract. nih.gov

Efficacy of this compound as an Antimicrobial Agent in Live Systems

This compound has been noted for its antimicrobial properties, with research indicating it possesses both antibacterial and antifungal capabilities. researchgate.netaloki.hu Its potential as an antimicrobial agent has been explored primarily through its identification in extracts of organisms known for their antimicrobial activities and through computational studies.

For instance, this compound was identified as a major compound in chloroform leaf extracts of Osteospermum moniliferum, a plant used in ethnomedicine for its antimicrobial applications. aloki.hu Further investigation into its specific efficacy has been conducted using in silico methods. One such study evaluated this compound as a potential lead compound against toxin proteins from Staphylococcus aureus. jpionline.org The study used molecular docking to predict the binding affinity of this compound to key virulence factors of the bacterium.

Table 2: In Silico Binding Affinity Scores of this compound Against S. aureus Virulence Receptors This table displays the computationally predicted binding affinity, measured in kcal/mol.

| Compound | α-Hemolysin | TSST-1 | PVL |

|---|---|---|---|

| This compound | -4.0 | -3.6 | -4.1 |

Data from an in silico analysis identifying potential ascidian-based lead compounds. jpionline.org

These computational findings suggest that this compound may interact with bacterial toxins, supporting its potential as a basis for developing new antimicrobial therapies.

Investigation of this compound in Predator-Prey Interaction Models

The role of this compound has been investigated within the context of ecological interactions, specifically between predator and prey. A comprehensive metabolomics study focused on nematode-trapping fungi (NTF), which are natural predators of nematodes. nih.govmdpi.com These fungi can switch from a non-predatory (saprophytic) lifestyle to a predatory one by developing specialized traps to capture nematodes like Caenorhabditis elegans. nih.govresearchgate.netacs.org

The study analyzed the metabolites produced by several species of Arthrobotrys fungi during both their saprophytic and predatory stages. nih.gov Using liquid chromatography-mass spectrometry (LC-MS), researchers found that the chemical diversity of metabolites significantly increased when the fungi entered the predatory stage. nih.govmdpi.com Among the thousands of metabolites detected, this compound was identified as one of four key fungal metabolites that were significantly enriched during predation. nih.gov This finding suggests that this compound may play a role in the biochemical mechanisms underlying this specific predator-prey interaction, potentially being involved in the formation of trapping devices or other aspects of the predatory process. nih.gov

Identification of this compound as a Lead Compound for Therapeutic Development

This compound has been identified as a promising lead compound for the development of new therapeutics, particularly in the field of antimicrobials. jpionline.orgnaturalproducts.net Its presence in various natural sources, such as soft corals and medicinal plants, has led to its inclusion in natural product databases used for drug discovery. aloki.hunaturalproducts.netmdpi.com

The potential of this compound as a therapeutic lead is highlighted by in silico research aimed at identifying novel antibacterial agents. jpionline.org In a study targeting virulence factors of Staphylococcus aureus, this compound was evaluated for its ability to bind to toxic proteins produced by the bacteria. The results from molecular docking simulations indicated favorable binding affinities, suggesting that this compound could serve as a scaffold for designing agents that neutralize bacterial toxins. jpionline.org The identification and subsequent evaluation of natural products like this compound are crucial steps in the pipeline of drug discovery and development. researchgate.net

Future Directions and Emerging Research Avenues for Nonadecanamide

Comprehensive Elucidation of Nonadecanamide's Diverse Physiological Roles

Initial studies have pointed towards several potential physiological roles for this compound, primarily derived from its identification in extracts exhibiting specific biological activities. It has been detected as a constituent in plant and microbial extracts with antimicrobial, anti-inflammatory, and antioxidant properties. aloki.huresearchgate.netsdiarticle4.com For instance, this compound was identified in chloroform (B151607) leaf extracts of Osteospermum moniliferum and as a metabolite produced by the endophytic bacterium Sphingobacterium thalpophilum, which shows antifungal activity. aloki.hufrontiersin.org It has also been found in extracts of Chukrasia velutina leaves, which were noted for their sedative properties in animal models. mdpi.com

However, these findings are often based on the activity of complex mixtures, and the specific contribution of this compound to these effects is yet to be definitively established. Future research must move beyond simple identification and focus on isolating the pure compound to systematically screen for its activities across a wide range of biological systems. Investigating its role in cell-to-cell communication, such as in bacterial quorum sensing or as a potential semiochemical in birds, presents an exciting avenue. oup.com A thorough exploration of its effects on the central nervous system, immune system, and metabolic regulation is crucial for building a complete physiological profile. sdiarticle4.comresearchgate.netgoogle.com

Table 1: Documented Occurrences and Potential Biological Activities of this compound

| Source Organism/Extract | Documented Activity of Extract | Citation |

|---|---|---|

| Osteospermum moniliferum (Tickberry) | General Phytochemical Profile | aloki.hu |

| Sphingobacterium thalpophilum (Endophytic Bacterium) | Antifungal | frontiersin.org |

| Galleria mellonella (Greater Wax Moth) Eggs | Potential Antibacterial | nih.gov |

| Lasia spinosa (L.) Thwaites | General Phytochemical Profile | researchgate.net |

| Cinnamomum tamala (Indian Bay Leaf) | General Phytochemical Profile | preprints.org |

| Arthrobotrys spp. (Nematode-Trapping Fungi) | Predator-Prey Interaction Metabolite | nih.gov |

| Chukrasia velutina (Indian Redwood) | Sedative | mdpi.com |

This table is interactive. Click on the headers to sort.

Detailed Mechanistic Studies at the Subcellular and Molecular Levels

Understanding the precise mechanisms by which this compound exerts its effects is a critical next step. Research should aim to identify its specific molecular targets, such as receptors, enzymes, or ion channels. Fatty acid amides, as a class, are known to interact with various cellular components, including cell membranes and signaling pathways. preprints.org For example, the related fatty acid amide, oleamide (B13806), is known to interact with cannabinoid receptors and modulate serotonergic neurotransmission.

Future studies on this compound should investigate its ability to modulate membrane fluidity and the function of membrane-bound proteins. mdpi.com Exploring its influence on key signaling cascades, such as those involving Toll-like receptors (TLRs) in the immune response or pathways regulating inflammation and apoptosis, is essential. researchgate.netgoogle.com Techniques like cellular thermal shift assays (CETSA), affinity chromatography, and computational docking studies could be employed to identify binding partners. frontiersin.org Elucidating these subcellular and molecular interactions will provide a solid foundation for understanding its physiological roles and for the rational design of more potent analogues.

Exploration of Novel Biosynthetic Pathways and Enabling Biotechnological Production

This compound is a naturally occurring metabolite, but its biosynthetic pathways are not well-defined. frontiersin.orgnih.gov It is likely formed through the condensation of nonadecanoic acid (a C19 fatty acid) and an amine group, but the specific enzymes catalyzing this reaction in different organisms are unknown. researchgate.net Future research should focus on identifying and characterizing these enzymes, which may include novel synthases or amidases. Genomic and transcriptomic analysis of organisms that produce this compound can help pinpoint the genes involved in its production. frontiersin.org

Once the biosynthetic pathway is elucidated, metabolic engineering and synthetic biology approaches can be used to enable large-scale, sustainable production. Heterologous expression of the identified biosynthetic genes in microbial chassis like Escherichia coli or Saccharomyces cerevisiae could provide a cost-effective and scalable source of this compound for extensive research and potential commercial applications. This would overcome the limitations of relying on extraction from natural sources, which often yield low quantities.

Development of Standardized Analytical Protocols for Quantitative Analysis in Biological Matrices

Reliable and standardized methods for the detection and quantification of this compound in complex biological samples (e.g., plasma, tissue, urine) are urgently needed. Currently, its identification is primarily achieved through gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govpreprints.orgd-nb.info However, there is a lack of validated, standardized protocols for routine quantitative analysis.

Future efforts should focus on developing robust analytical methods with high sensitivity and specificity. This includes the synthesis of stable isotope-labeled internal standards for accurate quantification. The establishment of standardized protocols is crucial for pharmacokinetic studies, for correlating its endogenous levels with physiological or pathological states, and for comparing results across different laboratories. oup.com The application of advanced techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) could further aid in the unambiguous identification of this compound and its separation from isomers. acs.org

Translational Research: Bridging Preclinical Findings to Clinical Relevance

The potential antimicrobial, anti-inflammatory, and neuroactive properties of this compound suggest several avenues for translational research. researchgate.netmdpi.combiotech-asia.org Preclinical studies using animal models of infection, inflammation, and neurological disorders are necessary to validate the initial in vitro findings. For example, its potential as an antibacterial agent could be explored against multidrug-resistant pathogens. nih.gov Its purported sedative effects warrant investigation in models of anxiety and sleep disorders. sdiarticle4.commdpi.com

A key challenge in translating preclinical findings is understanding the compound's ADME (absorption, distribution, metabolism, and excretion) and toxicity profile. While this article excludes safety data, it is a critical component of translational research. If preclinical efficacy is established, the long-term goal would be to assess its potential as a therapeutic agent or as a lead compound for drug development in human diseases. google.com

Addressing Gaps in Structure-Activity Relationship Understanding for Optimized Bioactivity

The relationship between the chemical structure of this compound and its biological activity is largely unexplored. Structure-activity relationship (SAR) studies are essential for optimizing its bioactivity. This involves synthesizing a library of analogues with systematic modifications to the acyl chain length, saturation, and the amide headgroup.

For instance, varying the length of the fatty acid chain or introducing double bonds could significantly impact its potency and target selectivity. mdpi.com These analogues would then be tested in relevant biological assays to determine which structural features are critical for activity. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to predict the biological activity of virtual compounds and guide the synthesis of the most promising candidates. mdpi.comresearchgate.net A thorough SAR understanding is fundamental for designing novel molecules with enhanced efficacy and improved pharmacokinetic properties.

Integrated Multi-Omics Approaches for Holistic Understanding of this compound Biology

A holistic view of this compound's role in biology can be achieved through the integration of multiple "omics" technologies. nih.govnih.gov Metabolomics studies can map the prevalence of this compound and its related metabolites across different organisms and conditions. mdpi.commdpi.com When combined with genomics, transcriptomics, and proteomics, a more complete picture of its function can emerge.

For example, by treating cells or organisms with this compound and analyzing the subsequent changes in gene expression (transcriptomics), protein levels (proteomics), and other metabolites (metabolomics), researchers can identify the pathways and networks it modulates. nih.gov This systems biology approach can reveal previously unknown functions and connections, providing a comprehensive understanding of how this compound integrates into the broader biological system of an organism. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Oleamide |

| Nonadecanoic acid |

| p-Xylene |

| (Z)-9-Octadecenamide |

| Tetradecanamide |

| Dodecanal |

| Oxirane, hexadecyl- |

| 8-Octadecenal |

| Sebacic acid, butyl 8-chlorooctyl ester |

| 13-Docosenamide (z) |

| Cyclotetracosane |

| 1-Heneicosanol |

| 8-methyl-6-nonenamide |

| Pentadecane |

| Cresol |

| Oleic acid |

| 2-Aminooctanoic acid |

| Tiglylglycine |

| Octadecanoic acid |

| Acetamide |

| Methyl erucate |

| Cinnamic acid |

| Isoleucine |

| Arachidonic acid |

| Squalene |

| Methyl-2,4-dihydroxybenzoate |

| Hippuric acid |

| Linoleyl alcohol |

| Desferriferrichrome |

| Citicoline |

| Palmitic acid |

| Stearic acid |

| Galactopyranose |

| Retinol |

| Gallic acid |

This table is interactive. Click on the header to sort.

Q & A

Q. What safety protocols are essential when handling Nonadecanamide in laboratory experiments?

this compound requires strict adherence to safety protocols due to its acute oral toxicity (Category 4), skin irritation (Category 2), and serious eye irritation (Category 2A) . Key measures include:

- Use of personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Engineering controls: Fume hoods for ventilation to avoid inhalation of aerosols or dust.

- Emergency procedures: Immediate flushing with water for eye exposure (≥15 minutes) and medical consultation for ingestion or inhalation .

- Storage: Keep in sealed containers at room temperature to prevent degradation .

Q. What are the known physicochemical properties of this compound, and how do they impact experimental design?

The available data (CAS 58185-32-3) includes molecular formula (C19H39NO) and molecular weight (297.53 g/mol), but critical parameters like melting point, solubility, and vapor pressure are unreported . Researchers must:

- Empirically determine missing properties using differential scanning calorimetry (DSC) for melting point or HPLC for solubility.

- Cross-validate results with computational models (e.g., QSPR) to fill data gaps .

Q. How should researchers assess this compound’s acute toxicity in preliminary studies?

Based on GHS classifications, prioritize in vitro assays (e.g., MTT for cytotoxicity) and limit in vivo testing to reduce ethical concerns. Use OECD Test Guidelines 423 (oral toxicity) and 404 (skin irritation) for standardized protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in existing data on this compound’s biological effects?

Contradictions often arise from variability in experimental conditions (e.g., concentration, exposure duration). Strategies include:

- Systematic reviews : Meta-analyses to identify confounding variables (e.g., solvent choice, cell lines) .

- Comparative studies : Replicate conflicting experiments under controlled parameters (pH, temperature) .

- Data triangulation : Combine in vitro, in silico, and limited in vivo data to validate mechanisms .

Q. What methodologies are recommended for elucidating this compound’s interactions with lipid bilayers or proteins?

Use biophysical techniques such as:

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.

- Molecular dynamics simulations to model interactions with membrane proteins (e.g., ion channels) .

- Fluorescence microscopy to visualize cellular uptake and localization .

Q. How can experimental designs address gaps in this compound’s stability and reactivity data?

- Stress testing : Expose the compound to varied temperatures, humidity, and light to assess degradation pathways (HPLC-MS for degradation products) .

- Reactivity screening : Test compatibility with common lab reagents (acids, bases) to identify hazardous reactions .

- Long-term stability studies : Monitor structural integrity via NMR or FT-IR over 6–12 months .

Q. What strategies ensure reproducibility in studies involving this compound?

- Standardized protocols : Adopt OECD or ASTM guidelines for toxicity and stability testing.

- Detailed metadata : Report solvent purity, equipment calibration, and environmental conditions (e.g., humidity) .

- Inter-laboratory validation : Collaborate with independent labs to verify results .

Methodological Frameworks

How to formulate a research question targeting this compound’s role in lipid metabolism?

Align questions with FINERMAPS criteria:

- Feasible : "Does this compound inhibit acetyl-CoA carboxylase in hepatic cells?"

- Novel : Investigate understudied pathways (e.g., sphingolipid signaling) using lipidomics .

- Ethical : Prioritize cell-based models before animal studies .

Q. What analytical frameworks are suitable for conflicting ecotoxicity data?

- Weight-of-evidence analysis : Rank studies by methodological rigor (e.g., sample size, controls) .

- Sensitivity analysis : Identify parameters (e.g., pH, salinity) causing variability in aquatic toxicity assays .

Data Presentation and Validation